1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one is a chemical compound with significant relevance in organic chemistry and various scientific applications. The compound is classified as an aromatic ketone, characterized by the presence of a chloro-substituted methoxyphenyl group and a methoxyethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 214.64554 g/mol.
1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one falls under the category of organic compounds, specifically within the class of ketones. Its structure features both aromatic and aliphatic components, making it a versatile compound for synthetic applications.
The synthesis of 1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-one can be achieved through various organic reactions, typically involving acylation or alkylation processes. A common approach includes the acylation of 2-methoxyethyl chloride with 5-chloro-2-methoxyphenol in the presence of a base.
The molecular structure of 1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-one can be represented in various formats:
COCC(=O)c1cc(Cl)ccc1OCInChI=1S/C10H11ClO3/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5H,6H2,1-2H3The compound contains 25 bonds, including 14 non-hydrogen bonds and multiple bond types such as double bonds and aromatic bonds .
The reactivity of 1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-one can be explored through various chemical transformations:
These reactions typically require specific conditions such as temperature control, choice of solvent, and catalyst presence to optimize yields and selectivity.
The mechanism of action for this compound largely depends on its interactions in biological systems or its role in synthetic pathways:
Kinetic studies may provide insights into reaction rates and mechanisms, which are valuable for understanding its behavior in different environments.
Relevant data on these properties can be found in chemical databases and literature .
1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one is utilized in various scientific fields:
This compound's versatility allows it to play significant roles in research and industrial applications, particularly within organic synthesis and medicinal chemistry .
The Fries rearrangement stands as the principal industrial method for synthesizing 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one. This reaction transforms phenolic esters into hydroxyaryl ketones via Lewis or Brønsted acid catalysis. For this compound, the precursor phenyl 5-chloro-2-methoxyacetate undergoes acyl migration under controlled conditions to yield the target ketone [6] [9].
Regioselectivity (ortho vs. para isomer formation) is critically influenced by the catalyst:
Non-polar solvents (e.g., toluene) favor ortho-product formation due to bidentate complexation with the catalyst, while polar solvents shift selectivity toward para-isomers [9].
Temperature dictates kinetic versus thermodynamic control:
Table 1: Temperature Impact on Fries Rearrangement Outcomes
| Temperature Range (°C) | Reaction Time (h) | Primary Isomer | Yield (%) |
|---|---|---|---|
| 110–130 | 8–10 | para | 80–85 |
| 150–170 | 5–7 | Mixed | 85–90 |
| 180–200 | 3–5 | ortho | 90–100 |
Non-Fries routes provide complementary approaches:
Recent advances prioritize sustainability:
Key impurities stem from:
Table 2: Common Byproducts and Purification Strategies
| Byproduct | Origin | Removal Method | Purity Impact |
|---|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | Demethylation | 5% NaOH wash | < 0.5% residue |
| Bis-acylated adducts | Over-acylation | Column chromatography | 2–5% if unremoved |
| Chloromethoxy dihydrofuran derivatives | Solvent adduction | Recrystallization | Negligible |
Final purification employs recrystallization from ethanol/water (1:3 ratio), yielding pharmaceutical-grade material (>99.5% purity) with characteristic melting point of 209–214°C [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: